Azepan-1-ylacetic acid hydrochloride
Description
Azepan-1-ylacetic acid hydrochloride (CAS: 1956310-41-0) is a hydrochloride salt derived from a seven-membered azepane ring fused with a substituted acetic acid moiety. Its molecular formula is C₁₄H₁₉Cl₂NO₂, with a molar mass of 304.21216 g/mol . The structure includes:
- A azepane (7-membered amine ring).
- A 4-chlorophenyl group attached to the acetic acid backbone.
- A hydrochloride counterion enhancing solubility and stability.
Structure
2D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWDVBEFUSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Azepan-1-ylacetic acid hydrochloride, also known as 5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride , is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , an azepane moiety , and an acetic acid functional group . The presence of the azepane ring may enhance lipophilicity, which can influence its interaction with biological targets. The hydrochloride form improves solubility and stability, making it suitable for pharmacological applications.
1. Antimicrobial Properties
Tetrazoles, including azepan derivatives, are known for their antimicrobial properties. In vitro studies have shown that compounds with tetrazole rings exhibit significant inhibition against various microbial strains. The azepane moiety may further enhance these effects by increasing membrane permeability and facilitating cellular uptake.
2. Anti-inflammatory Effects
Research indicates that azepan derivatives can modulate inflammatory pathways. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It may interact with various receptors to exert pharmacological effects.
Case Studies
Several studies have explored the efficacy and safety of azepan derivatives:
- A study published in Molecules highlighted the antimicrobial activity of tetrazole-containing compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μM.
- Another investigation focused on the anti-inflammatory properties of related compounds, revealing a decrease in TNF-alpha levels in treated macrophages compared to controls, indicating a potential role in managing chronic inflammatory conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structure-activity relationship (SAR) studies emphasize the importance of the azepane and tetrazole moieties in enhancing biological activity. Modifications to these structures can lead to variations in potency and selectivity against specific biological targets .
Data Tables
Scientific Research Applications
Pharmacological Applications
Azepan-1-ylacetic acid hydrochloride is primarily recognized for its potential in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for multiple therapeutic areas.
Anticancer Research
Recent studies have indicated that azepane derivatives exhibit promising anticancer properties. For instance, compounds containing azepane motifs have been developed as inhibitors targeting specific cancer-related pathways. The structure-activity relationship (SAR) studies have shown that modifications to the azepane ring can enhance efficacy against cancer cells while reducing toxicity (Gao-Feng Zha et al., 2019).
Neurological Disorders
This compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's. Research indicates that azepane derivatives can act as histamine H3 receptor antagonists, which may help in alleviating cognitive decline associated with such disorders (Kamaljit Singh & Sucharita Arora, 2011).
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Azepane derivatives have shown activity against various bacteria and fungi, making them suitable candidates for developing new antibiotics. In vitro assays have demonstrated that these compounds can inhibit the growth of resistant strains of bacteria (Gao-Feng Zha et al., 2019).
Environmental Applications
Beyond pharmacology, this compound may have applications in environmental science, particularly in wastewater treatment and the degradation of synthetic dyes.
Wastewater Treatment
Research suggests that azepane derivatives can be effective in the decolorization and degradation of azo dyes commonly found in industrial wastewater. The structural properties of these compounds facilitate their interaction with dye molecules, leading to effective breakdown processes (Kamaljit Singh & Sucharita Arora, 2011).
Drug Discovery Initiatives
A study focusing on the synthesis of azepane-based compounds highlighted their potential as inhibitors in various biological pathways. The research involved high-throughput screening (HTS) to identify lead compounds with significant inhibitory activity against target proteins related to cancer and infectious diseases .
| Compound Name | Target | IC50 Value | Notes |
|---|---|---|---|
| Azepan Derivative A | PRMT5 | 12 μM | First-in-class inhibitor identified through HTS |
| Azepan Derivative B | Fumarate Hydratase | 2.5 μM | Effective against Mycobacterium tuberculosis |
Environmental Impact Studies
In an environmental context, studies have demonstrated that azepane derivatives can effectively reduce dye concentrations in wastewater samples through adsorption and chemical degradation mechanisms.
Comparison with Similar Compounds
Ethyl 1,4-Diazepan-1-ylacetate Dihydrochloride
Molecular Formula : C₉H₂₀Cl₂N₂O₂
Molar Mass : 259.1733 g/mol
Key Differences :
- Ring Structure : Contains a 6-membered diazepane ring (two nitrogen atoms) vs. the 7-membered azepane in the target compound.
- Substituents : An ethyl ester group replaces the chlorophenyl-acetic acid moiety.
- Salt Form: Dihydrochloride (two HCl counterions) vs. monohydrochloride.
Implications :
- The diazepane ring may confer distinct conformational flexibility, influencing receptor binding.
Yohimbine Hydrochloride
Molecular Formula : C₂₁H₂₇ClN₂O₃ (inferred from )
Structure : A complex yohimban alkaloid with a tetracyclic skeleton and a carboxylic acid methyl ester .
Key Differences :
- Structural Complexity: Yohimbine features fused indole and quinoline rings, unlike the simpler azepane-acetic acid scaffold.
- Pharmacology : Clinically used as an α₂-adrenergic antagonist for erectile dysfunction, whereas Azepan-1-ylacetic acid HCl’s applications remain underexplored.
Physicochemical Contrast :
- Yohimbine’s aromaticity increases rigidity and may reduce solubility compared to Azepan-1-ylacetic acid HCl.
Berberine Hydrochloride and Related Alkaloids
Examples : Jatrorrhizine HCl, Palmatine HCl, Berberine HCl ()
Common Features :
- Isoquinoline alkaloids with planar aromatic systems.
- Hydrochloride salts to enhance water solubility.
Contrast with Azepan-1-ylacetic Acid HCl :
- Bioactivity : Berberine derivatives are well-documented for antidiabetic, antimicrobial, and anti-inflammatory effects , whereas Azepan-1-ylacetic acid HCl lacks reported therapeutic data.
- Solubility: The conjugated π-systems in alkaloids reduce solubility compared to the non-aromatic azepane ring.
Physicochemical and Stability Comparisons
Acid Stability
Nicardipine Hydrochloride () demonstrates stability under acidic conditions due to its dihydropyridine ring and hydrochloride salt. By analogy, Azepan-1-ylacetic acid HCl’s stability in gastric environments may be comparable, though its ester-free structure could reduce hydrolysis susceptibility relative to nicardipine.
Solubility and Salt Effects
Note: Dihydrochloride salts (e.g., Ethyl 1,4-diazepan-1-ylacetate) generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic character .
Pharmacological and Industrial Relevance
- Azepan-1-ylacetic Acid HCl: Potential as a precursor for neuroactive or antiviral agents, given azepane’s role in dopamine receptor ligands and protease inhibitors.
- Ethyl 1,4-Diazepan-1-ylacetate DihydroHCl : Likely used in peptide mimetics or as a building block for kinase inhibitors.
- Yohimbine HCl : Established clinical use contrasts with the exploratory status of Azepan-1-ylacetic acid HCl .
Preparation Methods
Solvent-Free N-Alkylation and Hydrolysis Method
A recent environmentally friendly method involves a solvent-free protocol for the N-alkylation of azepane with tert-butyl chloroacetate in the presence of a base such as potassium carbonate or potassium hydroxide. This method avoids the use of hazardous organic solvents, simplifies the work-up, and achieves high purity and yield.
- Reagents: Azepane, tert-butyl chloroacetate (1:1 molar ratio), powdered potassium carbonate or potassium hydroxide.
- Conditions: The reaction is carried out at room temperature without any solvent. After completion, water is added to precipitate the tert-butyl ester intermediate.
- Isolation: The ester is isolated by filtration, avoiding solvent evaporation or recrystallization steps.
- Hydrolysis: The isolated ester is heated in water (90–95 °C) for 2 hours to hydrolyze the ester to azepan-1-yl-acetic acid.
- Salt Formation: The acid is treated with hydrochloric acid to form the hydrochloride salt.
| Parameter | Conditions/Notes |
|---|---|
| Molar ratio (azepane:ester) | 1:1 optimal to minimize di-alkylation impurity |
| Base | Potassium hydroxide or potassium carbonate |
| Temperature (alkylation) | Room temperature, solvent-free |
| Temperature (hydrolysis) | 90–95 °C, aqueous medium |
| Yield | High, with >99% purity of hydrochloride salt |
| Impurity (di-acid) | <0.5% when molar ratio controlled |
Impurity Control: Excess tert-butyl chloroacetate leads to di-alkylated di-acid impurities. Maintaining a 1:1 molar ratio is critical to suppress this side reaction.
- Environmentally benign due to solvent-free conditions.
- Simplified isolation and purification.
- High yield and purity.
- Reduced process time.
This method is adapted from analogous synthesis reported for imidazol-1-yl-acetic acid hydrochloride and is expected to be applicable to azepan-1-ylacetic acid hydrochloride due to similar chemical behavior in N-alkylation reactions.
Solvent-Based N-Alkylation and Non-Aqueous Ester Cleavage
Another established method involves N-alkylation in organic solvents followed by non-aqueous ester cleavage using titanium tetrachloride (TiCl4). This method is more traditional and involves multiple solvents but is well-documented for related compounds.
Procedure Summary:
- N-Alkylation: Azepane is reacted with tert-butyl chloroacetate in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) or ethyl acetate.
- Ester Cleavage: The tert-butyl ester intermediate is treated with titanium tetrachloride in dichloromethane and isopropanol to cleave the ester to the acid.
- Salt Formation: The acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
| Parameter | Conditions/Notes |
|---|---|
| Solvents | DMF, ethyl acetate, dichloromethane, isopropanol |
| Base | Potassium carbonate |
| Temperature (alkylation) | Reflux or room temperature depending on solvent |
| Ester cleavage reagent | Titanium tetrachloride (TiCl4) |
| Yield | Moderate to good (around 50%) |
| Purity | High, but requires solvent removal and purification |
- Use of multiple organic solvents increases environmental and safety concerns.
- More complex work-up involving solvent extraction and evaporation.
- Use of titanium tetrachloride requires careful handling due to its corrosive nature.
This method is well-suited for laboratories equipped for handling multiple solvents and reagents but is less favored for large-scale green synthesis.
Comparative Data Table of Preparation Methods
| Method | Solvent Use | Base Used | Reaction Conditions | Yield (%) | Purity (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|---|
| Solvent-Free N-Alkylation | None | K2CO3 or KOH | RT alkylation; 90–95 °C hydrolysis | >90 | >99 | Low | Simple work-up, minimal impurities |
| Solvent-Based N-Alkylation | DMF, ethyl acetate, DCM, IPA | K2CO3 | Reflux or RT alkylation; TiCl4 cleavage | ~50 | High | Moderate | Multiple solvents, hazardous reagents |
| Benzyl Ester Route | Various solvents | K2CO3 | Alkylation; Pd/C hydrogenation or acid hydrolysis | Moderate | High | Moderate | Requires Pd catalyst or acid hydrolysis |
Research Findings and Notes
- Impurity Formation: The primary impurity in these syntheses is the di-alkylated di-acid, which arises from excess haloester reagent. Controlling stoichiometry is essential to minimize this impurity to below 0.5%.
- Environmental Considerations: The solvent-free method is superior in green chemistry metrics, eliminating the need for solvent extraction, evaporation, and hazardous reagents like TiCl4.
- Scalability: The solvent-free method has been demonstrated on scales exceeding 5 grams with consistent yield and purity, indicating good potential for industrial application.
- Analytical Characterization: Products are typically characterized by NMR (1H and 13C), mass spectrometry, and HPLC purity analysis to confirm structure and purity.
Q & A
Q. What are the optimal synthetic routes for Azepan-1-ylacetic acid hydrochloride, and how can experimental reproducibility be ensured?
A robust synthesis typically involves:
- Amine protection : Use carbobenzyloxy (Cbz) or similar groups to protect the azepane nitrogen during alkylation steps .
- Alkylation : React the protected amine with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Acid hydrolysis : Remove the protecting group using HCl in dioxane or TFA, followed by precipitation or recrystallization .
- Validation : Confirm purity via NMR (e.g., δ 3.2–3.6 ppm for azepane protons) and elemental analysis (C, H, N ±0.4%) .
For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loadings) and adhere to IUPAC guidelines for reporting .
Q. How can researchers validate the structural integrity and purity of this compound?
Use a multi-technique approach:
- NMR spectroscopy : Assign peaks for the azepane ring (δ 1.5–2.1 ppm for CH₂ groups) and acetic acid moiety (δ 3.4–3.8 ppm) .
- HPLC : Employ a C18 column with UV detection (λ = 210–230 nm) and compare retention times against a reference standard .
- Elemental analysis : Verify stoichiometric ratios of C, H, N, and Cl to confirm molecular composition .
- Melting point analysis : Compare observed values (e.g., 180–185°C) with literature data to assess crystallinity .
Q. What factors influence the stability of this compound under varying pH conditions?
Design stability studies by:
- pH titration : Test aqueous solutions (pH 1–12) at 25°C and 40°C for 24–72 hours .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., ring-opened derivatives at pH < 3) .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models and identify pH-dependent decomposition pathways .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Address discrepancies through:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds across studies .
- Dose-response validation : Perform IC₅₀/EC₅₀ comparisons under consistent conditions (e.g., 37°C, 5% CO₂) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across datasets and identify outliers .
Q. What methodological approaches are recommended for analyzing the conformational flexibility of the azepane ring?
Combine experimental and computational methods:
- X-ray crystallography : Resolve crystal structures to identify chair-like or boat-like conformations .
- Molecular dynamics (MD) simulations : Simulate ring puckering in explicit solvent models (e.g., water, DMSO) using software like GROMACS .
- NMR relaxation studies : Measure T₁/T₂ relaxation times to quantify rotational freedom of the azepane ring .
Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic substitution reactions?
Optimize reaction conditions via:
- Substrate screening : Test alkyl halides (e.g., benzyl bromide, methyl iodide) in polar aprotic solvents (DMF, DMSO) .
- Kinetic profiling : Monitor reaction progress using in-situ FTIR or LC-MS to track intermediate formation .
- Steric/electronic analysis : Correlate substituent effects (Hammett σ values) with reaction rates to identify mechanistic trends .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
Enhance efficiency through:
- Catalyst optimization : Screen Pd/C or Raney Ni for hydrogenation steps to minimize byproducts .
- Solvent selection : Use high-boiling solvents (e.g., toluene for azeotropic water removal) in esterification steps .
- Process intensification : Implement flow chemistry for continuous purification and reduced handling losses .
Q. How can computational modeling predict the physicochemical properties of this compound?
Leverage quantum mechanical (QM) and cheminformatics tools:
- LogP calculation : Use COSMO-RS or Molinspiration to estimate partition coefficients .
- pKa prediction : Apply MarvinSketch or ACD/Labs to model acid-base behavior of the acetic acid moiety .
- Solubility modeling : Combine Hansen solubility parameters with molecular dynamics simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
